molecular formula C18H18N2O3S2 B4318029 ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B4318029
M. Wt: 374.5 g/mol
InChI Key: BTLFKNAUQVTCTR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings This particular compound features a thieno[3,2-b]pyran core, which is a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form the thieno[3,2-b]pyran core . The introduction of the amino, cyano, and carboxylate groups can be achieved through subsequent functional group transformations, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of substituted derivatives.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its broad spectrum of activity.

Comparison with Similar Compounds

Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared to other similar compounds, such as:

The uniqueness of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate lies in its combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-5-22-18(21)13-10(4)25-16-14(11-6-8(2)24-9(11)3)12(7-19)17(20)23-15(13)16/h6,14H,5,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLFKNAUQVTCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=C(SC(=C3)C)C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 2
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ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 3
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ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

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